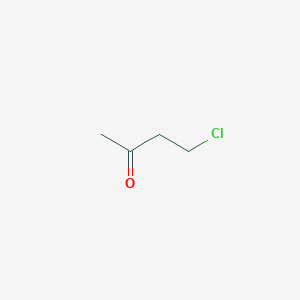

4-Chloro-2-butanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32104. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGOYBJJLVSJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212585 | |

| Record name | 4-Chlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-49-2 | |

| Record name | 4-Chloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224CY68X2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-2-butanone chemical properties and reactivity

An In-Depth Technical Guide to 4-Chloro-2-butanone: Chemical Properties and Reactivity

Authored by: [Your Name/Department]

Publication Date: January 4, 2026

Introduction

This compound (CAS No. 6322-49-2), a halogenated ketone, is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a primary alkyl chloride, renders it a versatile building block for a diverse array of chemical transformations. This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. Understanding its physicochemical characteristics and reaction mechanisms is paramount for its effective and safe utilization in creating complex molecular architectures, from novel pharmaceuticals to advanced agrochemicals.[1][2]

I. Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthetic protocols. These properties dictate the choice of reaction conditions and safety measures.

A. General and Physical Properties

This compound is typically a colorless to pale yellow liquid with a pungent odor.[1] Key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [3][4][5][6] |

| Molecular Weight | 106.55 g/mol | [3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 145.6 - 155 °C at 760 mmHg | [1][4] |

| 55 °C at 2.13 kPa | [7] | |

| Density | 1.033 - 1.068 g/cm³ | [1][4][7] |

| Flash Point | 45.5 °C | [1][4][8] |

| Refractive Index | 1.4284 - 1.4334 | [7][9][10] |

| Solubility | Miscible with many organic solvents. | [1] |

| Soluble in water (4.095e+004 mg/L @ 25 °C est.). | [8] | |

| Purity | ≥97% (typically ≥98.5% by GC) | [1][2][3] |

B. Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources.

-

¹H-NMR (400 MHz, DMSO-d6): δ 2.12 (s, 3H), 2.94 (t, 2H), 3.74 (t, 2H).[7][11]

-

¹³C-NMR: Spectral data is available and can be found in databases such as SpectraBase.[5]

-

IR Spectrum: Infrared spectral data is available through the NIST Chemistry WebBook.[6][12]

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows a top peak at m/z 43.[5] Further fragmentation data is available in the NIST Mass Spectrometry Data Center.[5][13]

II. Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

A. Reactions at the Chlorinated Carbon: Nucleophilic Substitution

The primary chloride in this compound is a good leaving group, making the adjacent carbon atom an excellent electrophile for Sₙ2 reactions.

1. Amination Reactions

Reaction with primary or secondary amines leads to the formation of aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles and pharmaceutical intermediates.

-

Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where the amine acts as the nucleophile, displacing the chloride ion.

Caption: Sₙ2 reaction of this compound with an amine.

B. Reactions Involving the Ketone Carbonyl Group

The carbonyl group in this compound undergoes typical reactions of ketones, most notably nucleophilic addition.[14]

1. Nucleophilic Addition

A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[15] Subsequent protonation yields an alcohol.

Caption: General mechanism of nucleophilic addition to the ketone.

2. Reactions with Amines to Form Imines (Schiff Bases)

The reaction with primary amines can also occur at the carbonyl group to form imines, also known as Schiff bases.[16] This reaction is typically acid-catalyzed and involves the elimination of water.[16] The pH of the reaction medium is critical; it is generally most effective around a pH of 5.[16]

C. Tandem and Cyclization Reactions

The true synthetic power of this compound is realized in reactions where both functional groups participate, often in a sequential or concerted manner, to form cyclic structures.

1. Synthesis of Heterocycles

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it is used in the preparation of pyrrolopyrazine derivatives, which act as selective spleen tyrosine kinase inhibitors.[7][11]

2. Robinson Annulation

It can serve as a reagent in Robinson annulation, a powerful ring-forming reaction in organic chemistry, often used interchangeably with methyl vinyl ketone.[7][11]

3. Favorskii Rearrangement

As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.[17][18][19] This reaction proceeds through a cyclopropanone intermediate.[18] The use of an alkoxide base will lead to the formation of an ester.[18]

Caption: Key steps in the Favorskii rearrangement of this compound.

III. Experimental Protocols

A. Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 4-hydroxy-2-butanone using thionyl chloride.[7][11]

Protocol: Synthesis from 4-Hydroxy-2-butanone

-

Reaction Setup: To a solution of 4-hydroxy-2-butanone (10 mmol) in dichloromethane (2 ml) in a reaction flask, add thionyl chloride (20 mmol) dropwise at a controlled temperature (e.g., cooling to below 5 °C).[7][11][20]

-

Reaction Progression: Stir the reaction mixture at room temperature overnight or for 2-3 hours, followed by gentle heating to 60 °C for 0.5-1 hour to ensure completion.[7][11][20]

-

Workup: After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporator).[7][11] The crude product can be washed with a 5 wt% sodium bicarbonate solution until the pH is neutral.[20]

-

Purification: The final product is obtained after decompression.[20] The purity can be assessed by GC analysis.

Caption: Workflow for the synthesis of this compound.

IV. Safety and Handling

This compound is a flammable liquid and vapor and is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[5][21][22] It is harmful if swallowed, inhaled, or in contact with skin.[22]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]

-

Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[21] Keep the container tightly closed.[21] For long-term storage, an inert atmosphere and freezing temperatures (under -20°C) are recommended.[10][11]

-

Fire Safety: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam for extinction in case of fire.[22]

-

Spills: Evacuate the area and remove all sources of ignition.[21] Absorb the spill with an inert material and dispose of it as hazardous waste.

V. Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an essential building block in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for harnessing its full synthetic potential and driving innovation in chemical and drug development.

References

- The Chemical Properties and Synthesis Applic

- This compound | 6322-49-2 - ChemicalBook. (URL: )

- This compound - CymitQuimica. (URL: )

- Efficient Agrochemical Synthesis: The Role of this compound. (URL: )

- Chemical Properties of this compound (CAS 6322-49-2) - Cheméo. (URL: )

- This compound | CAS#:6322-49-2 | Chemsrc. (URL: )

- This compound - Safety D

- This compound | C4H7ClO | CID 80608 - PubChem - NIH. (URL: )

- This compound SDS, 6322-49-2 Safety D

- This compound, 6322-49-2 - The Good Scents Company. (URL: )

- This compound | 6322-49-2 - Sigma-Aldrich. (URL: )

- This compound - AK Scientific, Inc. (URL: )

- This compound - the NIST WebBook - National Institute of Standards and Technology. (URL: )

- 2-Butanone, 4-chloro- - ChemBK. (URL: )

- Favorskii Rearrangement - NROChemistry. (URL: )

- This compound - 6322-49-2, C4H7ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )

-

Favorskii rearrangement - Wikipedia. (URL: [Link])

-

Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. (URL: [Link])

-

This compound - the NIST WebBook. (URL: [Link])

- CN103553890A - Synthesis method of this compound - Google P

-

This compound - the NIST WebBook. (URL: [Link])

-

This compound (C4H7ClO) - PubChemLite. (URL: [Link])

-

Favorskii Reaction - Organic Chemistry Portal. (URL: [Link])

-

Cas 6322-49-2,this compound - LookChem. (URL: [Link])

-

This compound - the NIST WebBook. (URL: [Link])

-

Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC - NIH. (URL: [Link])

-

12.7: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (URL: [Link])

-

19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

-

Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (URL: [Link])

-

Silacyclobutane - Wikipedia. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:6322-49-2 | Chemsrc [chemsrc.com]

- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 6322-49-2 [chemicalbook.com]

- 8. This compound, 6322-49-2 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. Cas 6322-49-2,this compound | lookchem [lookchem.com]

- 11. This compound CAS#: 6322-49-2 [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 19. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 20. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]

- 21. echemi.com [echemi.com]

- 22. aksci.com [aksci.com]

physicochemical properties of 4-chloro-2-butanone

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-butanone

Authored by a Senior Application Scientist

Foreword: A Versatile Ketone in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficacy of a synthetic route is often dictated by the strategic choice of its building blocks. This compound (CAS No. 6322-49-2), a halogenated ketone, stands out as a pivotal intermediate due to its bifunctional nature.[1] The presence of a reactive ketone and a primary alkyl chloride within a compact four-carbon framework allows for a diverse array of chemical transformations. This guide aims to provide an in-depth exploration of the , offering not just data, but a practical understanding of its handling, analysis, and application. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and safely integrate this versatile reagent into their synthetic workflows.

Core Molecular and Physical Characteristics

This compound, with the molecular formula C₄H₇ClO, is a colorless to pale yellow liquid.[1][2] Its unique molecular architecture is the foundation of its utility in organic synthesis. A comprehensive understanding of its fundamental properties is the first step toward its effective application.

| Property | Value | Source(s) |

| CAS Number | 6322-49-2 | [3][4][5][6] |

| Molecular Formula | C₄H₇ClO | [3][4][7] |

| Molecular Weight | 106.55 g/mol | [4][5] |

| IUPAC Name | 4-chlorobutan-2-one | [5] |

| Synonyms | 1-Chloro-3-butanone, 2-Chloroethyl methyl ketone | [6][7][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 145-155 °C at 760 mmHg | [1][9] |

| 123-125 °C | [8] | |

| 55 °C at 2.13 kPa | [6][10] | |

| Density | 1.033 - 1.068 g/cm³ | [1][3][6] |

| Flash Point | ~45.5 °C (114 °F) | [1][3][9] |

| Solubility | Soluble in water (4.095e+004 mg/L at 25 °C, est.) | [9] |

| Miscible with many organic solvents (e.g., Chloroform, Ethyl Acetate) | [1][10] | |

| Vapor Pressure | 4.815 mmHg at 25 °C (est.) | [9] |

| Refractive Index | 1.408 - 1.4334 | [3][6][10] |

| LogP (Octanol/Water) | 0.666 - 1.204 (est.) | [3][9][11] |

Synthesis and Reactivity Profile

Common Synthetic Pathway

This compound is typically synthesized from 4-hydroxy-2-butanone via a nucleophilic substitution reaction, often employing thionyl chloride (SOCl₂) as the chlorinating agent.[6][10] This method is efficient and proceeds under relatively mild conditions.

The choice of thionyl chloride is strategic; it reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Key Reactivity and Applications

The synthetic value of this compound lies in its ability to act as a bifunctional electrophile. The ketone carbonyl is susceptible to nucleophilic attack, while the carbon bearing the chlorine is an excellent electrophilic center for Sₙ2 reactions.

This dual reactivity makes it a cornerstone reagent in the construction of heterocyclic systems and in annulation reactions. A classic application is its use as a surrogate for methyl vinyl ketone (MVK) in the Robinson annulation, a powerful method for forming six-membered rings in steroid and terpenoid synthesis.[6][10] It is also a key intermediate in the production of various pharmaceuticals and agrochemicals, including herbicides and fungicides.[1][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 6322-49-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:6322-49-2 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6322-49-2 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound, 6322-49-2 [thegoodscentscompany.com]

- 10. This compound CAS#: 6322-49-2 [m.chemicalbook.com]

- 11. This compound (CAS 6322-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. nbinno.com [nbinno.com]

A Spectroscopic Guide to 4-Chloro-2-butanone: Structure Elucidation and Analysis

Introduction

4-Chloro-2-butanone (CAS No. 6322-49-2) is a bifunctional organic compound featuring both a ketone and an alkyl chloride.[1][2] This structure makes it a valuable reagent in organic synthesis, notably as a surrogate for methyl vinyl ketone in Robinson annulation reactions. Given its utility in the development of complex molecules, stringent verification of its identity and purity is paramount. This technical guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The following sections are designed for researchers and drug development professionals, offering not just the spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. This multi-technique approach forms a self-validating system for the unambiguous characterization of this important chemical intermediate.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic output.

-

IUPAC Name: 4-chlorobutan-2-one[3]

The molecule consists of a four-carbon chain with a carbonyl group at the C2 position and a chlorine atom at the C4 position. This arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three electronically non-equivalent sets of protons. The electronegativity of the adjacent oxygen and chlorine atoms will cause a downfield shift (deshielding) of the neighboring protons. The signal for the protons on C3 will be split into a triplet by the two protons on C4, and vice-versa, according to the n+1 rule.

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet (s) | 3H | -CH₃ (C1) |

| ~3.0 | Triplet (t) | 2H | -CH₂- (C3) |

| ~3.8 | Triplet (t) | 2H | -CH₂Cl (C4) |

Note: Data is typically acquired in CDCl₃; shifts may vary slightly based on the solvent used.

Trustworthiness - Interpreting the Spectrum:

-

δ ~2.2 (s, 3H): This singlet corresponds to the three protons of the methyl group (C1). It is a singlet because there are no adjacent protons to cause splitting. Its position is downfield from a typical alkane methyl group due to the slight deshielding effect of the adjacent carbonyl group.

-

δ ~3.0 (t, 2H): This triplet represents the two protons on C3. The signal is shifted downfield due to its position alpha to the carbonyl group. It is split into a triplet by the two neighboring protons on C4 (n=2, so n+1=3).

-

δ ~3.8 (t, 2H): This triplet corresponds to the two protons on C4. This signal is the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the directly attached chlorine atom. It is split into a triplet by the two neighboring protons on C3.

The clear separation of these signals and their expected multiplicities and integrations provide a reliable fingerprint for the molecule's structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbon is the most deshielded and will appear significantly downfield, while the methyl carbon will be the most shielded and appear furthest upfield.[4]

Data Presentation:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| > 200 | C=O (C2) | Carbonyl carbons are highly deshielded and typically appear in this region. |

| ~45-55 | -CH₂- (C3) | Alpha to a carbonyl group, this carbon is moderately deshielded.[5] |

| ~40-50 | -CH₂Cl (C4) | The electronegative chlorine atom causes a significant downfield shift.[4] |

| ~25-30 | -CH₃ (C1) | As a terminal methyl group alpha to a carbonyl, it is relatively shielded.[5] |

Note: These are predicted ranges based on established principles.[4][5] Actual values can be confirmed by acquiring a spectrum.

Trustworthiness - Interpreting the Spectrum:

-

The carbonyl carbon (C2) is easily identified by its large chemical shift (>200 ppm), a characteristic feature of ketones.

-

The C4 carbon, bonded to chlorine, is shifted downfield due to the halogen's inductive effect.

-

The C3 carbon, being alpha to the carbonyl, is also deshielded.

-

The methyl carbon (C1) has the lowest chemical shift, consistent with its more shielded environment.

The combination of ¹H and ¹³C NMR data provides a complete and validated map of the molecule's carbon-hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra

Caption: Standard workflow for solution-state NMR sample preparation and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[6] Transfer the solution to a 5 mm NMR tube. The deuterated solvent is necessary for the instrument's lock system.[6]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal, stabilizing the magnetic field.

-

Shimming: The magnetic field is homogenized by a process called shimming. This is critical for achieving high-resolution spectra with sharp, well-defined peaks.[6]

-

Acquisition: A standard one-pulse ¹H experiment is run first. Following this, a proton-decoupled ¹³C experiment is performed. The number of scans for ¹³C NMR is typically much higher due to the low natural abundance of the ¹³C isotope.[7]

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or TMS at 0 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the most prominent and diagnostic feature will be the intense absorption from the carbon-oxygen double bond (C=O) stretch of the ketone. Other key absorptions include C-H stretching and bending, and the C-Cl stretch. The gas-phase spectrum from the NIST database is a primary reference.[8][9]

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2900-3000 | Medium | C-H (sp³) Stretching |

| ~1740 | Strong | C=O (Ketone) Stretching |

| ~1420 | Medium | C-H Bending (Scissoring) |

| ~650-750 | Medium | C-Cl Stretching |

Note: Values are from the NIST gas-phase IR spectrum and may differ slightly in liquid or solid phase.[8]

Trustworthiness - Interpreting the Spectrum:

-

C=O Stretch (~1740 cm⁻¹): This very strong and sharp absorption is the most unambiguous feature in the spectrum. Its position is characteristic of an aliphatic ketone. The presence of the electronegative chlorine atom beta to the carbonyl can cause a slight shift to a higher wavenumber compared to a simple ketone like 2-butanone.

-

C-H Stretch (~2900-3000 cm⁻¹): These absorptions correspond to the stretching vibrations of the C-H bonds on the methyl and methylene groups.

-

C-Cl Stretch (~650-750 cm⁻¹): The stretch for the carbon-chlorine bond appears in the fingerprint region of the spectrum. While this region can be complex, a band in this area is consistent with the presence of an alkyl chloride.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of liquids.[10]

Caption: Simplified workflow for ATR-FTIR analysis of a liquid sample.

-

Preparation: Ensure the ATR crystal (often diamond or zinc selenide) is clean. Use a suitable solvent like isopropanol and a soft lab wipe to clean the surface.[10]

-

Background Scan: A background spectrum is collected first. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring it completely covers the sampling area.[11]

-

Acquisition: Acquire the sample spectrum. The instrument software will ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the crystal must be thoroughly cleaned to prevent cross-contamination of subsequent samples.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For this compound, we expect to see a molecular ion (M⁺˙). A key diagnostic feature will be the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, will result in two molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, separated by 2 m/z units, with a relative intensity ratio of about 3:1.

Data Presentation:

| m/z | Relative Intensity | Assignment/Interpretation |

| 108 | ~5% | [M+2]⁺˙ Molecular ion with ³⁷Cl isotope |

| 106 | ~15% | [M]⁺˙ Molecular ion with ³⁵Cl isotope |

| 71 | ~20% | [M - Cl]⁺ Loss of a chlorine radical |

| 57 | ~10% | [C₄H₉]⁺ or [C₃H₅O]⁺ Possible rearrangement fragment |

| 43 | 100% | [CH₃CO]⁺ Acylium ion (Base Peak) |

Note: Data interpreted from the NIST EI-MS spectrum.[1] Intensities are approximate.

Trustworthiness - Interpreting the Spectrum:

-

Molecular Ion (m/z 106, 108): The presence of this pair of peaks confirms the molecular weight and the presence of one chlorine atom in the molecule.

-

Base Peak (m/z 43): The most intense peak (base peak) at m/z 43 corresponds to the stable acylium ion [CH₃CO]⁺. This fragment is formed by α-cleavage, a very common and favorable fragmentation pathway for ketones, where the bond between C2 and C3 is broken.

-

[M - Cl]⁺ (m/z 71): The peak at m/z 71 results from the loss of the chlorine radical from the molecular ion.

Fragmentation Pathway Diagram:

Caption: Primary EI-MS fragmentation pathways for this compound.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound as it separates the analyte from impurities before detection.[12]

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13] Filter the sample if any particulates are present and transfer it to a GC autosampler vial.[14]

-

GC Method Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to ensure elution of the compound.

-

-

MS Method Setup:

-

Ion Source: Use a standard Electron Ionization (EI) source, typically at 70 eV.

-

Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-200).

-

-

Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from the solvent and any impurities, and then enter the mass spectrometer to be ionized, fragmented, and detected.[15]

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirms the precise carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key ketone functional group. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and reveals a predictable fragmentation pattern that serves as a final structural fingerprint. Together, these techniques provide a robust, self-validating analytical package essential for quality control and research applications in any professional laboratory.

References

-

ExperimentGCMS Documentation. (2022). ecl-logo Documentation. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). GC-MS procedure and background. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Replicant. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Missouri University of Science and Technology. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Data for this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Hoshino, M., et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H7ClO). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6322-49-2). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. uwyo.edu [uwyo.edu]

- 7. nmr-bio.com [nmr-bio.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. memphis.edu [memphis.edu]

synthesis and characterization of 4-chloro-2-butanone

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-butanone

Abstract

This compound (CAS No. 6322-49-2) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its bifunctional nature, possessing both a reactive ketone and an alkyl chloride, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 4-hydroxy-2-butanone, followed by a detailed protocol for its structural and purity verification using modern analytical techniques. The causality behind experimental choices is emphasized to equip researchers and development professionals with a robust understanding of the process.

Introduction and Significance

This compound is a halogenated ketone that serves as a crucial reagent in various organic transformations. It is frequently used as a surrogate for methyl vinyl ketone in Robinson annulation reactions and is a key precursor for the synthesis of diverse heterocyclic compounds, including pyrrolopyrazine derivatives which have applications as selective spleen tyrosine kinase inhibitors.[3][4] Its utility in the agrochemical industry is also well-documented, where it contributes to the synthesis of active ingredients for herbicides and pesticides.[1][2]

A thorough understanding of its synthesis and characterization is paramount for ensuring high purity and yield, which are critical factors for downstream applications in drug development and manufacturing. This document outlines a reliable and scalable synthetic procedure and the corresponding analytical framework for its validation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, reaction design, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO | [5][6][7] |

| Molecular Weight | 106.55 g/mol | [5][6][8] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 53-55°C @ 16-17 Torr (2.13 kPa) | [3][9][10] |

| Density | ~1.068 g/cm³ @ 23°C | [3][9][10] |

| Refractive Index | ~1.428 - 1.433 @ 23°C | [3][11] |

| Flash Point | 45.5°C | [2][9] |

| Solubility | Miscible with many organic solvents | [2] |

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is through the chlorination of its corresponding alcohol, 4-hydroxy-2-butanone. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of its byproducts.

Principle and Mechanism

The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 4-hydroxy-2-butanone is converted into a chlorosulfite intermediate, which then undergoes substitution by a chloride ion. The driving force for the reaction is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily expelled from the reaction mixture, shifting the equilibrium towards the product.

The choice of thionyl chloride over other chlorinating agents like HCl is strategic; it avoids the use of high pressures or temperatures and the aqueous conditions associated with concentrated HCl, which could lead to side reactions involving the ketone functionality.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for high yield and purity.[3][11][12]

A. Reagents and Equipment:

-

4-hydroxy-2-butanone (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

500 mL four-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

B. Procedure:

-

Setup: Assemble the four-neck flask with the magnetic stirrer, dropping funnel, thermometer, and condenser. Ensure the gas outlet from the condenser is directed to a basic scrubber to neutralize the HCl and SO₂ gases produced.

-

Charging the Reactor: Charge the flask with 4-hydroxy-2-butanone.

-

Cooling: Cool the flask to -5°C using an ice-salt bath.[12]

-

Addition of Thionyl Chloride: Add thionyl chloride to the dropping funnel. Begin the dropwise addition to the cooled 4-hydroxy-2-butanone solution while stirring vigorously. Maintain the internal temperature below 5°C throughout the addition. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Subsequently, slowly heat the mixture to 60°C and maintain this temperature for 0.5-1 hour to ensure the reaction goes to completion.[12]

-

Cooling and Work-up: Cool the reaction mixture back to room temperature.

-

Neutralization: Carefully and slowly add the crude reaction mixture to a beaker containing a stirred 5% sodium bicarbonate solution. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral (pH 7). Safety Note: This step will cause vigorous gas evolution (CO₂). Perform this in a well-ventilated fume hood.

-

Extraction (Optional but Recommended): Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. If no solvent was used, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic extracts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield pure this compound.[3][10] The product is typically collected at around 55°C at 2.13 kPa (16 Torr).

Safety and Handling

This compound is a flammable liquid and causes skin, eye, and respiratory irritation.[4][8] Thionyl chloride is highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4][13][14]

-

Handling: Avoid contact with skin and eyes and inhalation of vapors.[13] Keep away from heat, sparks, and open flames.[4][9] Ground all equipment to prevent static discharge.[4][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.[13][14] For long-term storage, keeping it under nitrogen at -20°C is recommended.[11][13][15]

Characterization of this compound

Rigorous characterization is a self-validating step, ensuring the identity and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides an unambiguous confirmation of the molecular structure.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Methods

A. ¹H NMR Spectroscopy

-

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

-

Sample Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected Spectrum: The spectrum of this compound is expected to show three distinct signals:

-

A singlet at ~2.1-2.2 ppm, integrating to 3H, corresponding to the methyl protons (CH₃-C=O).

-

A triplet at ~2.9-3.0 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-).

-

A triplet at ~3.7-3.8 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the chlorine atom (-CH₂-Cl).[3][11]

-

Causality Note: The downfield shift of the -CH₂-Cl protons compared to the -CO-CH₂- protons is due to the stronger deshielding effect of the electronegative chlorine atom.

-

B. ¹³C NMR Spectroscopy

-

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.

-

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four carbon atoms in the molecule.[8][16]

-

~29-30 ppm: Methyl carbon (CH₃).

-

~40-50 ppm: Methylene carbon adjacent to chlorine (C-4).

-

~45-55 ppm: Methylene carbon adjacent to the carbonyl (C-3).

-

200 ppm: Carbonyl carbon (C-2), which is significantly deshielded.[16]

-

C. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent tool for identifying functional groups.

-

Expected Spectrum: The IR spectrum provides a distinct "fingerprint" for the molecule.[17] The most characteristic absorption is:

-

A strong, sharp peak between 1700-1725 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of a ketone.[17]

-

A peak in the range of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.

-

Chromatographic Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the definitive method for assessing purity and confirming the molecular weight of the compound.

-

Expected Results:

-

GC: A single major peak in the gas chromatogram indicates a high degree of purity.

-

MS: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (106.55 g/mol ). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will exhibit a characteristic pattern for the molecular ion peak: a peak at m/z = 106 and another peak at m/z = 108 (the [M+2]⁺ peak) with a relative intensity of approximately one-third of the M⁺ peak.[5][8] The base peak (most intense) is typically observed at m/z = 43 , corresponding to the [CH₃CO]⁺ fragment.[8]

-

Summary of Characterization Data

| Technique | Expected Result | Interpretation |

| ¹H NMR | δ ~2.2 (s, 3H), ~3.0 (t, 2H), ~3.7 (t, 2H) | Confirms the proton framework of the molecule. |

| ¹³C NMR | 4 signals (~29, ~45, ~50, ~205 ppm) | Confirms the four unique carbon environments. |

| IR Spec. | Strong absorption at ~1715 cm⁻¹ | Confirms the presence of a ketone C=O group. |

| GC-MS | Single major GC peak; MS shows M⁺ at m/z 106 and [M+2]⁺ at m/z 108 (3:1 ratio) | Confirms high purity and the correct molecular weight and elemental composition (presence of one chlorine atom). |

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via the chlorination of 4-hydroxy-2-butanone with thionyl chloride. The causality for each critical step, from temperature control to purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow employing NMR, IR, and GC-MS has been established as a self-validating system to unequivocally confirm the structure and purity of the final product. Adherence to the described protocols and safety measures will enable researchers and drug development professionals to reliably produce and validate high-quality this compound for its diverse applications in organic synthesis.

References

- CN103553890A. (2014). Synthesis method of this compound. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Agrochemical Synthesis: The Role of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6322-49-2). Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). 2-Butanone, 4-chloro-. Retrieved from [Link]

-

NIST. (n.d.). This compound - All data. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2024). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Example 1: 2-butanone. Organic Chemistry Teaching Labs. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

- US3144488A. (1964). Process for the production of 3-chlorobutanone-2 and butanone. Google Patents.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6322-49-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CAS: 6322-49-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 6322-49-2 [m.chemicalbook.com]

- 12. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a class of indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals stems from their versatile reactivity and ability to participate in a wide array of chemical transformations. Among these, 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2), also known as 5-bromo-4-methylpyridin-2-amine, has emerged as a crucial intermediate.[1] Its unique structural arrangement, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, provides a powerful scaffold for the construction of complex molecular architectures.[2][3]

This guide offers a comprehensive technical overview of 2-Amino-5-bromo-4-methylpyridine, moving beyond a simple recitation of facts to provide an in-depth analysis of its chemical properties, synthesis, reactivity, and analytical validation. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their synthetic endeavors.

Part 1: Physicochemical and Structural Properties

2-Amino-5-bromo-4-methylpyridine is a white to light yellow crystalline powder.[1] A thorough understanding of its fundamental properties is critical for its proper handling, storage, and application in chemical reactions.

Chemical Structure and Identification

-

Molecular Formula: C₆H₇BrN₂[1]

-

IUPAC Name: 5-bromo-4-methylpyridin-2-amine[4]

-

CAS Number: 98198-48-2[1]

The structure features a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This specific arrangement of substituents dictates its reactivity profile.

Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is presented in the table below for easy reference. These parameters are crucial for designing experimental setups, particularly for processes requiring precise temperature and solubility management.

| Property | Value | Reference(s) |

| Melting Point | 148-151 °C | [1] |

| Boiling Point | 254.2 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 107.5 ± 25.9 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity (typical) | ≥98.0% | [1] |

| Solubility | Soluble in methanol | [5] |

Part 2: Synthesis and Mechanistic Insights

The most common and scalable method for the preparation of 2-Amino-5-bromo-4-methylpyridine is the electrophilic bromination of 2-Amino-4-methylpyridine.[6] This approach is favored for its high selectivity and relatively mild reaction conditions.

Recommended Synthetic Protocol

This protocol is based on the selective bromination using N-Bromosuccinimide (NBS) as the brominating agent.[3]

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Experimental Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[3] Cool the solution in an ice bath to maintain a low temperature.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained.[3]

-

Reaction Monitoring: Allow the reaction to stir at 20°C for 8-10 hours.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3][6]

-

Work-up: Upon completion, pour the reaction mixture into water. This will cause a brown solid to precipitate.[3][7]

-

Isolation and Purification: Filter the solid using a Buchner funnel and wash it thoroughly with water.[3] Further purify the dried brown solid by washing with acetonitrile.[3] Filter the solid again and dry it under vacuum to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[6] The expected yield is approximately 80%.[3]

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is selected for its ability to provide a steady, low concentration of bromine, which favors selective monobromination and minimizes the formation of di-brominated by-products.[3][6]

-

Solvent: DMF is an excellent solvent for both the starting material and NBS, facilitating a homogeneous reaction mixture.

-

Temperature Control: Maintaining a low temperature, particularly during the addition of NBS, is crucial to prevent over-bromination and the formation of the 2-Amino-4-methyl-3,5-dibromopyridine by-product.[6]

Reaction Mechanism and Selectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is para to the amino group, making it the most electronically favorable site for substitution. The methyl group at the 4-position provides a slight activating effect through induction.

Caption: Generalized workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Part 3: Chemical Reactivity and Applications in Synthesis

The synthetic utility of 2-Amino-5-bromo-4-methylpyridine lies in the differential reactivity of its functional groups. The amino group is nucleophilic, while the carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

2-Amino-5-bromo-4-methylpyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[2][3][7] This reactivity is attributed to:

-

Electronic Effects: The powerful electron-donating amino group is para to the bromine atom, which increases the electron density at the C-5 position. This polarization of the C-Br bond makes it more susceptible to oxidative addition by a Pd(0) catalyst.[2]

-

Steric Effects: The bromine atom at C-5 is relatively unencumbered, flanked by a hydrogen atom and a methyl group, which allows for easier access of the bulky palladium catalyst.[2]

This favorable electronic and steric profile makes it more reactive in these transformations compared to its isomer, 2-Amino-3-bromo-4-methylpyridine.[2]

Caption: Conceptual workflow of palladium-catalyzed cross-coupling reactions.

Applications as a Synthetic Intermediate

The ability to selectively functionalize the 5-position of the pyridine ring makes 2-Amino-5-bromo-4-methylpyridine a valuable intermediate in the synthesis of:

-

Pharmaceuticals: It serves as a key building block for various therapeutic agents, particularly those targeting neurological disorders.[8]

-

Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[8]

-

Advanced Materials: The compound has applications in the development of polymers and coatings with enhanced thermal and chemical resistance.[8]

Part 4: Analytical Characterization and Quality Control

Unambiguous structural confirmation of synthesized 2-Amino-5-bromo-4-methylpyridine is a critical step for its use in further research and development. A multi-technique approach is recommended for comprehensive characterization.

Spectroscopic and Chromatographic Methods

| Analytical Technique | Information Provided | Key Advantages |

| 1D NMR (¹H and ¹³C) | Provides information on the chemical environment of individual protons and carbons. | Relatively quick to acquire and gives essential preliminary structural information.[9] |

| 2D NMR (COSY, HSQC, HMBC) | Details the connectivity between atoms (H-H, C-H), including long-range correlations. | Provides an unambiguous assignment of all proton and carbon signals, offering a complete structural map.[9] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. | High sensitivity and confirms the molecular formula.[7][9] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C-H, C=C, C-Br). | Quick, non-destructive, and useful for confirming the presence of key functional groups.[9] |

| Thin Layer Chromatography (TLC) | Monitors reaction progress and assesses purity. | Simple, fast, and cost-effective for routine analysis.[6] |

Reported ¹H NMR Data: (400Hz, CDCl₃) δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H).[7] Reported Mass Spectrometry Data: 188 (m+1).[7]

Part 5: Safety, Handling, and Storage

Proper handling and storage of 2-Amino-5-bromo-4-methylpyridine are essential to maintain its integrity and ensure laboratory safety.

-

GHS Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid all personal contact, including inhalation.[10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, well-ventilated place, away from heat and moisture.[1] Keep the container tightly closed.[11]

Conclusion

2-Amino-5-bromo-4-methylpyridine is a cornerstone intermediate for the synthesis of a diverse array of functionalized pyridine derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, coupled with its straightforward synthesis, makes it an invaluable tool for chemists in both academic and industrial settings. A comprehensive understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities.

References

- Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications. (n.d.).

- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ. (n.d.). Guidechem.

- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- 2-Amino-5-bromo-4-methylpyridine | 98198-48-2. (n.d.). ChemicalBook.

- 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. (n.d.). PubChem.

- 2-Amino-5-bromo-4-methylpyridine. (n.d.). Chem-Impex.

- 2-Amino-5-bromopyridine. (n.d.). Santa Cruz Biotechnology.

- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2018, July 6). TCI AMERICA.

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. spectrumchemical.com [spectrumchemical.com]

4-Chloro-2-butanone electrophilicity and reaction sites

An In-Depth Technical Guide to the Electrophilicity and Reaction Sites of 4-Chloro-2-butanone

Abstract

This compound, a member of the α-haloketone class, is a bifunctional electrophile of significant interest in organic synthesis. Its unique electronic architecture, featuring two distinct electrophilic centers, underpins a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the electrophilic nature of this compound, detailing the structural features that govern its reactivity. We will explore the primary reaction pathways, including nucleophilic substitution and base-induced rearrangements, offering mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who leverage halogenated ketones as strategic building blocks in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3]

The Dual Electrophilic Nature of this compound

The reactivity of α-haloketones like this compound is fundamentally dictated by the presence of two electron-withdrawing groups: the carbonyl (C=O) group and the α-halogen (Cl). This arrangement creates two primary electrophilic sites within the molecule: the carbonyl carbon and the α-carbon bonded to the chlorine atom.[1][4]

-

Enhanced Electrophilicity at the α-Carbon (C4): The potent inductive effect of the adjacent carbonyl group significantly withdraws electron density from the α-carbon. This polarization of the C-Cl bond increases the partial positive charge on the α-carbon, rendering it exceptionally susceptible to attack by nucleophiles.[4] This activation is so profound that the rate of nucleophilic substitution at this center is dramatically enhanced compared to analogous alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[1]

-

Electrophilicity of the Carbonyl Carbon (C2): As with all ketones, the carbonyl carbon possesses a significant partial positive charge due to the high electronegativity of the oxygen atom. This site is therefore a target for nucleophilic addition. The competition between attack at the α-carbon and the carbonyl carbon is a central theme in the chemistry of this compound, with reaction conditions and the nature of the nucleophile dictating the outcome.[1]

-

Acidity of α'-Hydrogens (C1): The protons on the methyl group (the α'-position) are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, these protons can be readily abstracted to form an enolate intermediate. This enolate formation is a pivotal step in key transformations such as the Favorskii rearrangement.[1][5]

The following diagram illustrates the key reactive sites of this compound.

Caption: Key reactive sites in this compound.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in reaction design.

| Property | Value | Source |

| CAS Number | 6322-49-2 | [2][6] |

| Molecular Formula | C₄H₇ClO | [2][7] |

| Molecular Weight | 106.55 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~145-155°C | [2][6][8] |

| Density | ~1.033-1.068 g/cm³ | [2][6] |

| Flash Point | ~45.5°C | [2][8] |

| Storage | Inert atmosphere, store in freezer (-20°C) | [8][9] |

Major Reaction Pathways and Mechanisms

The dual electrophilicity of this compound gives rise to several important synthetic transformations. The choice of nucleophile and reaction conditions is paramount in directing the reaction toward the desired pathway.

Nucleophilic Substitution (Sₙ2 Pathway)

The most fundamental reaction of this compound is the nucleophilic substitution of the chloride.[1] Due to the electronic activation by the carbonyl group, this reaction proceeds readily via an Sₙ2 mechanism.[10] Sₙ1 reactions are disfavored because they would form a less stable carbocation at the α-position.[10]

Causality in Experimental Choice: To favor the Sₙ2 pathway and avoid competing reactions, less basic nucleophiles are typically employed.[10] Strong bases can lead to the deprotonation of the α'-hydrogens, initiating the Favorskii rearrangement.[10] A wide array of "soft" and non-basic nucleophiles, such as amines, thiols, and halides, are effective for this transformation.

This pathway is a cornerstone of heterocyclic synthesis. For example, thiazoles can be synthesized from the reaction of α-haloketones with thioamides, and pyrroles can be formed via the Hantzsch pyrrole synthesis.[5]

Caption: Generalized workflow for an Sₙ2 reaction with this compound.

The Favorskii Rearrangement

When this compound is treated with a strong base (e.g., hydroxide, alkoxide), a fascinating molecular rearrangement occurs, known as the Favorskii rearrangement.[5][11][12] This reaction is a powerful method for synthesizing carboxylic acid derivatives and, in the case of cyclic α-halo ketones, for achieving ring contraction.[13][14]

Mechanistic Steps:

-

Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.[13]

-

Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the α-carbon, displacing the chloride and forming a strained cyclopropanone intermediate.[13][15]

-

Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion. This is followed by protonation to yield the final carboxylic acid or ester product.[13]

Caption: Key intermediates in the Favorskii rearrangement.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Synthesis of this compound

This procedure is based on the chlorination of 4-hydroxy-2-butanone using thionyl chloride.[6][16]

Materials:

-

4-hydroxy-2-butanone

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, optional solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Four-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer

Step-by-Step Methodology:

-

Charge the four-neck flask with a solution of 4-hydroxy-2-butanone (1.0 eq). If using a solvent, add dichloromethane.

-

Cool the flask to between -5°C and 0°C using an ice-salt bath.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise via the addition funnel, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Gently heat the reaction to 50-60°C and maintain for 30-60 minutes to ensure the reaction goes to completion.[16]

-

Cool the mixture back to room temperature.

-

Carefully wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH 7). This step neutralizes excess acid.[16]

-

Separate the organic layer and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound product. Further purification can be achieved by vacuum distillation.

Trustworthiness Note: This protocol includes a final neutralization step which is critical for quenching the reaction and removing corrosive acidic byproducts, ensuring the stability and purity of the final product.

Representative Sₙ2 Reaction: Synthesis of an α-Aminoketone

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., diethylamine, 2.2 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq, as an acid scavenger)

-

Acetonitrile (CH₃CN) or Ethanol (EtOH) as solvent

-

Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Methodology:

-

In the round-bottom flask, dissolve this compound (1.0 eq) and the amine (2.2 eq) in the chosen solvent. The excess amine also acts as an acid scavenger. Alternatively, use a non-nucleophilic base like K₂CO₃.

-

Stir the mixture at room temperature. The reaction is often exothermic; cooling may be necessary initially.

-

After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture to remove any precipitated salts (e.g., diethylammonium chloride or potassium chloride).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by extraction followed by column chromatography or distillation.

Applications in Pharmaceutical and Agrochemical Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules.[2]

-

Pharmaceuticals: It serves as a key building block for preparing diverse heterocyclic compounds which form the core of many Active Pharmaceutical Ingredients (APIs).[2][17] For example, it is used in the preparation of pyrrolopyrazine derivatives that act as selective spleen tyrosine kinase inhibitors.[6][8]

-

Agrochemicals: In the agrochemical sector, this compound is used to synthesize active ingredients for herbicides, fungicides, and pesticides, contributing to crop protection and enhanced yields.[2][3]

-

Robinson Annulation: It can act as a reagent for the Robinson annulation, a powerful ring-forming reaction in organic chemistry, often used interchangeably with methyl vinyl ketone.[6]

Conclusion